molecular formula C9H8BrFO B13560419 3-(5-Bromo-2-fluorophenyl)propanal

3-(5-Bromo-2-fluorophenyl)propanal

Katalognummer: B13560419
Molekulargewicht: 231.06 g/mol
InChI-Schlüssel: IRQIWIGKACVWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-2-fluorophenyl)propanal is an organic compound with the molecular formula C9H8BrFO. It is a derivative of propanal, where the propanal group is substituted with a 5-bromo-2-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-fluorobenzene to obtain 5-bromo-2-fluorobenzene, which is then subjected to a Friedel-Crafts acylation reaction with propanal to yield the desired compound .

Industrial Production Methods

Industrial production of 3-(5-Bromo-2-fluorophenyl)propanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts acylation reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-2-fluorophenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-fluorophenyl)propanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)propanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)propanal is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Eigenschaften

Molekularformel

C9H8BrFO

Molekulargewicht

231.06 g/mol

IUPAC-Name

3-(5-bromo-2-fluorophenyl)propanal

InChI

InChI=1S/C9H8BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2

InChI-Schlüssel

IRQIWIGKACVWQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CCC=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.